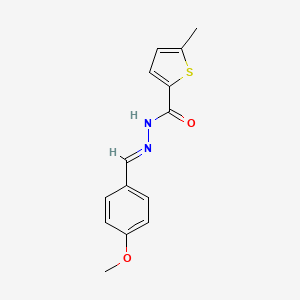
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide, also known as MBMTH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical properties. It belongs to the class of hydrazide derivatives and has been synthesized through various methods. The compound has shown promising results in preclinical studies, and its mechanism of action, biochemical, and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, it has been found to increase the levels of anti-inflammatory cytokines such as IL-10. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. In addition, it has shown promising results in preclinical studies, indicating its potential for further research. However, there are also limitations to using N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. In addition, its bioavailability and toxicity need to be further studied.
Direcciones Futuras
There are several future directions for the research of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its effects on various signaling pathways and its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine its bioavailability and toxicity in vivo.
Métodos De Síntesis
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide can be synthesized through various methods. One of the most common methods is the reaction of 5-methyl-2-thiophenecarbohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide as a yellow solid. Other methods involve the use of different catalysts and solvents.
Aplicaciones Científicas De Investigación
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In preclinical studies, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown significant inhibition of tumor growth and has been found to induce apoptosis in cancer cells. It has also exhibited anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-3-8-13(19-10)14(17)16-15-9-11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIQCPCHXYQLFB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methoxyphenyl)methylidene]-5-methylthiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
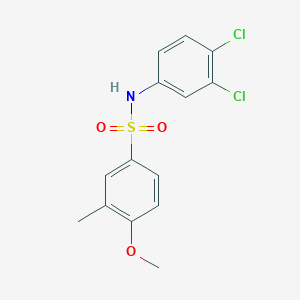
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
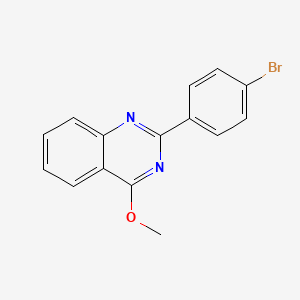
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
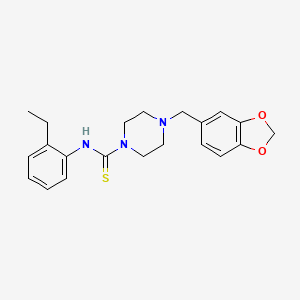
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
amino]phenol](/img/structure/B5707073.png)
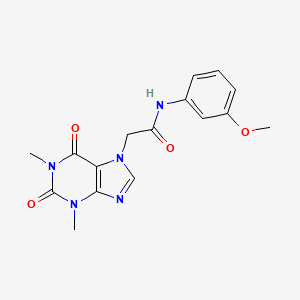
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)